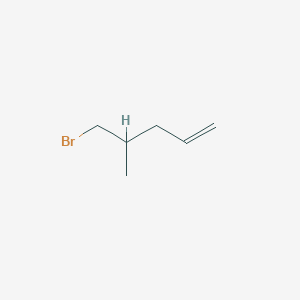

1-Pentene, 5-bromo-4-methyl-

Description

Significance as a Synthetic Intermediate

1-Pentene, 5-bromo-4-methyl- serves as a valuable, albeit niche, building block in organic synthesis. Its utility stems from the presence of two key functional groups: a terminal double bond and a primary alkyl bromide. The alkene moiety allows for a variety of addition reactions, such as hydrogenation, hydrohalogenation, and epoxidation, enabling the introduction of further functionality. The bromo group, being a good leaving group, is susceptible to nucleophilic substitution reactions, providing a handle for attaching a wide range of molecular fragments.

The strategic placement of the methyl group introduces chirality at the C4 position, making it a potentially useful precursor for the synthesis of stereospecific molecules. This structural feature distinguishes it from the more common 5-bromo-1-pentene (B141829) and suggests its potential application in the synthesis of complex natural products and pharmaceutical agents where specific stereochemistry is crucial for biological activity.

Historical Context and Evolution of Research

The research history of 1-Pentene, 5-bromo-4-methyl- is notably sparse, especially when compared to its unmethylated counterpart. Its existence is primarily documented in chemical supplier catalogs, identified by its CAS number 89490-02-8. Detailed seminal synthetic reports or extensive studies on its reactivity are not prominent in the mainstream chemical literature.

The evolution of research concerning this specific compound has been slow, likely due to the synthetic challenges in its preparation and the ready availability of its isomer, 5-bromo-1-pentene, which serves many similar synthetic purposes. The focus of research on related compounds has often been on the development of catalysts for the dimerization of propylene (B89431) to produce 4-methyl-1-pentene (B8377), a potential precursor. nih.govacs.orgresearchgate.net However, the subsequent selective bromination to yield 1-Pentene, 5-bromo-4-methyl- is not a widely reported transformation.

Current Research Landscape and Challenges Associated with 1-Pentene, 5-bromo-4-methyl-

The current research landscape for 1-Pentene, 5-bromo-4-methyl- is characterized by a significant lack of dedicated studies. The primary challenge is the scarcity of readily available, detailed synthetic protocols for its preparation. While general methods for the synthesis of haloalkanes exist, the specific regioselectivity required to produce this isomer in high yield without contamination from other isomers can be problematic.

Furthermore, the chiral nature of the molecule presents another layer of complexity. The synthesis of a single enantiomer of 1-Pentene, 5-bromo-4-methyl- would necessitate the use of stereoselective halogenation or the resolution of a racemic mixture, both of which can be challenging and costly processes. nih.govscirea.org The inherent difficulties in synthesizing and purifying this compound likely contribute to its underutilization in broader synthetic applications.

The limited available spectroscopic data, such as NMR, provides some characterization, with expected signals for the vinylic protons and the bromine-adjacent methylene (B1212753) protons. However, a comprehensive public database of its spectral properties is not readily accessible. This lack of fundamental data further hampers its adoption by the wider research community.

Chemical and Physical Properties

Below is a table summarizing the known properties of 1-Pentene, 5-bromo-4-methyl-.

| Property | Value |

| Molecular Formula | C6H11Br |

| Molecular Weight | 163.06 g/mol |

| CAS Number | 89490-02-8 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Density | Not specified in available literature |

Spectroscopic Data

Limited nuclear magnetic resonance (NMR) data has been reported, indicating key structural features.

| Proton Environment | Chemical Shift (δ ppm) |

| Vinylic Protons (CH=CH2) | 5.02–5.12 |

| Bromine-adjacent Methylene (CH2Br) | Not specified |

Structure

3D Structure

Properties

CAS No. |

89490-02-8 |

|---|---|

Molecular Formula |

C6H11Br |

Molecular Weight |

163.06 g/mol |

IUPAC Name |

5-bromo-4-methylpent-1-ene |

InChI |

InChI=1S/C6H11Br/c1-3-4-6(2)5-7/h3,6H,1,4-5H2,2H3 |

InChI Key |

PNIJDHKXDHFPBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pentene, 5 Bromo 4 Methyl

Novel Synthetic Routes and Strategies

The creation of 1-Pentene, 5-bromo-4-methyl- involves the strategic introduction of a bromine atom and a methyl group onto a pentene backbone. The key challenge lies in achieving the desired connectivity and stereochemistry.

Regioselective Synthesis Approaches for 1-Pentene, 5-bromo-4-methyl-

Regioselectivity is crucial to ensure the bromine atom is placed at the C5 position and the methyl group at the C4 position. A plausible approach involves the hydrobromination of a suitable precursor. For instance, the anti-Markovnikov addition of hydrogen bromide (HBr) to 4-methyl-1,4-pentadiene in the presence of peroxides could theoretically yield the desired product. In this reaction, the bromine radical adds to the less substituted carbon of one of the double bonds, leading to the formation of a more stable secondary radical, which then abstracts a hydrogen atom.

Another potential regioselective strategy could involve the conversion of a primary alcohol, such as 4-methyl-4-penten-1-ol, to the corresponding bromide. This can be achieved using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in the presence of triphenylphosphine (PPh₃) guidechem.com. This method is generally effective for converting primary alcohols to alkyl bromides without rearrangement.

A hypothetical reaction scheme is presented in the table below:

| Reaction | Precursor | Reagents | Expected Product | Selectivity |

| Radical Hydrobromination | 4-methyl-1,4-pentadiene | HBr, Peroxides (e.g., AIBN) | 1-Pentene, 5-bromo-4-methyl- | Anti-Markovnikov |

| Appel Reaction | 4-methyl-4-penten-1-ol | CBr₄, PPh₃ | 1-Pentene, 5-bromo-4-methyl- | High for primary alcohols |

Stereoselective Synthetic Approaches to 1-Pentene, 5-bromo-4-methyl-

Since the C4 carbon in 1-Pentene, 5-bromo-4-methyl- is a chiral center, controlling the stereochemistry is a significant aspect of its synthesis. A stereoselective approach could start from a chiral precursor. For example, the enantioselective reduction of a ketone precursor could establish the desired stereocenter early in the synthesis.

Alternatively, a stereospecific reaction on a precursor with a defined stereocenter could be employed. For instance, if a chiral alcohol (e.g., (R)- or (S)-4-methyl-4-penten-1-ol) is used as a starting material, its conversion to the bromide using a method that proceeds with a defined stereochemical outcome (e.g., inversion of configuration) would lead to a stereochemically defined product.

Asymmetric Synthesis of Chiral Analogues of 1-Pentene, 5-bromo-4-methyl-

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This is of particular importance in the synthesis of biologically active molecules where different enantiomers can have different effects nih.gov.

For the asymmetric synthesis of 1-Pentene, 5-bromo-4-methyl-, one could envision the use of a chiral catalyst in a key bond-forming step. For example, an asymmetric allylation reaction could be used to construct the carbon skeleton, followed by functional group manipulation to introduce the bromine atom.

Another approach would be the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical course of a reaction, and is subsequently removed nih.gov.

Precursor Selection and Optimization in the Synthesis of 1-Pentene, 5-bromo-4-methyl-

The choice of precursor is critical to the success of the synthesis. Based on the proposed routes, several key precursors can be identified.

| Precursor | Potential Synthetic Route | Advantages | Challenges |

| 4-methyl-1,4-pentadiene | Radical Hydrobromination | Commercially available | Potential for side reactions at the other double bond |

| 4-methyl-4-penten-1-ol | Conversion of alcohol to bromide | Direct route to the target structure | Availability of the precursor |

| 1,5-dibromo-4-methylpentane | Elimination Reaction | Based on known synthesis of 5-bromo-1-pentene (B141829) | Control of elimination to form the desired alkene isomer |

Optimization of the synthesis would involve screening different precursors and reaction conditions to maximize the yield and purity of the desired product. For instance, in the case of radical hydrobromination, the concentration of the radical initiator and the reaction temperature would need to be carefully controlled to minimize side reactions.

Reaction Conditions and Catalysis in the Synthesis of 1-Pentene, 5-bromo-4-methyl-

The reaction conditions and the choice of catalyst are paramount in directing the outcome of the synthesis.

For the proposed radical hydrobromination, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide would be necessary to initiate the reaction. The reaction is typically carried out in a non-polar solvent and may be initiated by heat or UV light.

In the conversion of an alcohol to the bromide, the choice of brominating agent and solvent is important. For example, the use of PBr₃ is often performed in a solvent like diethyl ether at low temperatures to control the reactivity.

Catalysis could play a significant role in the asymmetric synthesis of this compound. Chiral metal complexes or organocatalysts could be employed to induce enantioselectivity in key steps. For example, a zirconium-catalyzed asymmetric carboalumination of an alkene precursor could be a potential route to establishing the chiral center nih.gov.

The following table summarizes potential reaction conditions for the synthesis of 1-Pentene, 5-bromo-4-methyl-.

| Reaction Type | Reagents/Catalyst | Solvent | Temperature | Key Considerations |

| Radical Addition | HBr, AIBN | Hexane | 50-80 °C | Control of radical concentration to avoid polymerization |

| Alcohol Bromination | PBr₃ | Diethyl ether | 0 °C to room temp. | Anhydrous conditions are crucial |

| Elimination | Strong Base (e.g., t-BuOK) | THF | Varies | Choice of base can influence the regioselectivity of elimination |

Chemical Reactivity and Transformations of 1 Pentene, 5 Bromo 4 Methyl

Mechanistic Investigations of Functional Group Interconversions

The bifunctional nature of 1-Pentene, 5-bromo-4-methyl-, featuring both a carbon-carbon double bond and a carbon-bromine single bond, suggests a rich potential for a variety of chemical transformations. These functional groups can react independently, allowing for selective modifications at either the alkene or the alkyl bromide site.

The terminal double bond in 1-Pentene, 5-bromo-4-methyl- is an electron-rich center, making it susceptible to attack by electrophiles.

Addition reactions to the alkene are anticipated to be a primary mode of transformation. For instance, the addition of hydrogen halides (HX) would likely proceed via an electrophilic addition mechanism. According to Markovnikov's rule, the hydrogen atom would add to the terminal carbon (C1), and the halide would add to the more substituted carbon (C2), proceeding through a more stable secondary carbocation intermediate.

However, in the presence of peroxides, the addition of hydrogen bromide (HBr) is expected to follow an anti-Markovnikov pathway due to a free-radical mechanism. This would result in the bromine atom adding to the terminal carbon. For the related compound 4-methylpent-1-ene, the addition of HBr in the presence of peroxide yields 1-bromo-4-methylpentane. doubtnut.com

The alkene moiety is susceptible to various oxidative transformations. Reagents such as ozone (O3), followed by a reductive or oxidative workup, would cleave the double bond to yield carbonyl compounds. Other common oxidizing agents like potassium permanganate (B83412) (KMnO4) or osmium tetroxide (OsO4) could be used to form diols. The specific products would depend on the reaction conditions.

The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium, platinum, or nickel, which would convert 1-Pentene, 5-bromo-4-methyl- to 1-bromo-4-methylpentane.

The primary alkyl bromide in 1-Pentene, 5-bromo-4-methyl- is a key site for nucleophilic substitution reactions.

The carbon atom attached to the bromine is electrophilic and is a target for nucleophiles. Given that it is a primary alkyl halide, it is expected to readily undergo bimolecular nucleophilic substitution (SN2) reactions. ncert.nic.in In an SN2 reaction, a nucleophile attacks the electrophilic carbon, and the bromide ion leaves in a single, concerted step. This pathway is favored for primary halides due to minimal steric hindrance. ncert.nic.in

A variety of nucleophiles can be employed to displace the bromide, leading to a range of new compounds. For example, reaction with hydroxide (B78521) ions would yield an alcohol, alkoxides would form ethers, and cyanide would produce a nitrile. The table below illustrates some potential nucleophilic substitution reactions for primary alkyl bromides.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide | Sodium Ethoxide (NaOEt) | Ether |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Azide | Sodium Azide (NaN3) | Azide |

| Thiolate | Sodium Ethanethiolate (NaSEt) | Thioether |

This table represents general reactions of primary alkyl bromides and is not based on specific experimental data for 1-Pentene, 5-bromo-4-methyl-.

Reactions at the Bromo Substituent of 1-Pentene, 5-bromo-4-methyl-

Elimination Reactions

Elimination reactions of alkyl halides, such as 1-Pentene, 5-bromo-4-methyl-, typically involve the removal of a hydrogen atom and the halogen from adjacent carbon atoms to form a new pi bond. This process is highly dependent on the reaction conditions, particularly the nature of the base used.

In the case of 1-Pentene, 5-bromo-4-methyl-, a β-elimination reaction would involve the removal of the bromine atom from C5 and a proton from C4. Treatment with a strong, non-nucleophilic base is expected to favor the E2 (bimolecular elimination) mechanism. The use of sterically hindered bases, such as potassium tert-butoxide (t-BuOK), minimizes competing nucleophilic substitution reactions. The expected product of such an elimination would be 4-methyl-1,4-pentadiene.

Table 1: Predicted Elimination Reaction of 1-Pentene, 5-bromo-4-methyl-

| Reactant | Reagent/Conditions | Predicted Major Product | Reaction Type |

|---|

The regioselectivity of elimination reactions is generally governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. However, in this specific case, only one β-hydrogen is available for abstraction, leading to a single predicted diene product.

Radical Reactions and Related Mechanisms

The presence of a bromine atom allows for the generation of a radical at the C5 position through homolytic cleavage, typically initiated by heat, UV light, or a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a reagent like tributyltin hydride (Bu3SnH). Once formed, this primary radical can participate in various subsequent reactions.

One of the most significant radical reactions for a molecule with this structure is intramolecular cyclization. The 5-bromo-alkene can generate a 5-hexenyl-type radical. According to Baldwin's rules, the 5-exo-trig cyclization is a kinetically favored process, where the radical at C5 would attack the C1 of the double bond, leading to the formation of a five-membered ring. This would produce a (cyclobutylmethyl)methyl radical, which would then be quenched by a hydrogen atom source (e.g., from Bu3SnH) to yield the final product, methyl-vinylcyclobutane. The alternative 6-endo-trig cyclization to form a six-membered ring is generally disfavored for this type of radical.

Table 2: Predicted Radical Cyclization of 1-Pentene, 5-bromo-4-methyl-

| Reactant | Reagents/Initiator | Intermediate Radical | Predicted Product | Cyclization Type |

|---|

Cross-Coupling Reactions Involving 1-Pentene, 5-bromo-4-methyl-

Cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. As an alkyl bromide, 1-Pentene, 5-bromo-4-methyl- can act as the electrophilic partner in these transformations, which are typically catalyzed by transition metals like palladium or nickel.

For instance, in a Suzuki-Miyaura coupling, 1-Pentene, 5-bromo-4-methyl- could be reacted with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This would result in the formation of a new C-C bond, replacing the bromine atom with the organic group from the boron reagent. Similarly, in a Negishi coupling, an organozinc reagent would be used, and in a Stille coupling, an organotin reagent would serve as the nucleophilic partner.

The success of these reactions with a primary alkyl bromide like 1-Pentene, 5-bromo-4-methyl- can sometimes be challenging due to the potential for β-hydride elimination from the organopalladium intermediate. However, the use of specialized ligands that promote rapid reductive elimination can often overcome this side reaction.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 | Pd(0) catalyst (e.g., Pd(PPh3)4), Base | 1-Pentene, 5-R-4-methyl- |

| Negishi | R-ZnX | Pd(0) or Ni(0) catalyst | 1-Pentene, 5-R-4-methyl- |

| Stille | R-Sn(Alkyl)3 | Pd(0) catalyst | 1-Pentene, 5-R-4-methyl- |

Cyclization Reactions and Rearrangements of 1-Pentene, 5-bromo-4-methyl-

Beyond the radical cyclization discussed previously, other cyclization pathways can be envisioned. For example, under conditions that favor the formation of a Grignard reagent (reaction with magnesium metal), the resulting organometallic compound could undergo an intramolecular nucleophilic attack. The carbanionic C5 could attack the electrophilic C1 or C2 of the double bond, although such reactions are less common and often require specific catalysts.

Rearrangements are also a possibility, particularly under conditions that generate carbocation intermediates. For example, treatment with a Lewis acid could promote the departure of the bromide ion, forming a primary carbocation at C5. This highly unstable intermediate would likely undergo a rapid hydride shift from the adjacent C4 position to form a more stable tertiary carbocation. This rearranged cation could then be trapped by a nucleophile or undergo elimination to yield various rearranged alkene products.

Advanced Mechanistic and Theoretical Studies on 1 Pentene, 5 Bromo 4 Methyl

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms at a molecular level. For a substituted alkene like 1-Pentene, 5-bromo-4-methyl-, these methods can elucidate stereochemical outcomes, predict reaction rates, and identify transient species that are difficult to observe experimentally.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. For 1-Pentene, 5-bromo-4-methyl-, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), would be employed to determine ground-state geometries, bond energies, and electronic properties. These calculations are fundamental to understanding the molecule's reactivity. For instance, mapping the electrostatic potential surface would reveal the electron-rich (nucleophilic) double bond and the electron-deficient regions, predicting sites susceptible to electrophilic or nucleophilic attack.

Interactive Table: Hypothetical DFT-Calculated Properties for 1-Pentene, 5-bromo-4-methyl- Below is a hypothetical table of properties for 1-Pentene, 5-bromo-4-methyl- that could be generated using DFT calculations.

| Property | Calculated Value | Units |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -0.5 | eV |

| C=C Bond Length | 1.34 | Å |

| C-Br Bond Length | 1.95 | Å |

Molecular Dynamics (MD) simulations would be utilized to study the conformational landscape and dynamic behavior of 1-Pentene, 5-bromo-4-methyl- in various solvent environments. By simulating the motion of atoms over time, MD can provide insights into how the molecule explores different shapes and how solvent molecules arrange around it. This is particularly important for understanding reactions where the specific conformation of the reactant influences the reaction pathway, such as in intramolecular cyclization reactions.

Identifying the transition state (TS) is crucial for understanding any chemical reaction's mechanism and kinetics. For reactions involving 1-Pentene, 5-bromo-4-methyl-, such as its participation in an SN2 reaction or an electrophilic addition to the double bond, computational methods are used to locate the geometry of the transition state. Frequency calculations are then performed to confirm the TS, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy of the reaction. For example, in a hypothetical cyclization reaction to form a five-membered ring, transition state analysis would reveal the precise geometry of the ring as it forms.

Interactive Table: Hypothetical Activation Energies for Reactions of 1-Pentene, 5-bromo-4-methyl- This table illustrates the kind of data that would be obtained from transition state analysis for hypothetical reactions.

| Reaction Type | Computational Method | Calculated Activation Energy (ΔG‡) | Units |

| Intramolecular Cyclization | DFT (B3LYP/6-31G(d)) | 25.3 | kcal/mol |

| Electrophilic Addition of HBr | MP2/aug-cc-pVTZ | 15.8 | kcal/mol |

| SN2 with CN- | CBS-QB3 | 22.1 | kcal/mol |

Kinetic and Thermodynamic Investigations of Reactions Involving 1-Pentene, 5-bromo-4-methyl-

Experimental studies are essential to validate and complement computational findings. Kinetic studies would measure the rate of reactions involving 1-Pentene, 5-bromo-4-methyl- under various conditions (temperature, concentration, solvent) to determine the rate law and activation parameters (enthalpy and entropy of activation). For example, monitoring the disappearance of the C=C bond signal in the NMR spectrum during an electrophilic addition reaction would provide kinetic data.

Elucidation of Reactive Intermediates in Transformations of 1-Pentene, 5-bromo-4-methyl-

Many reactions proceed through short-lived reactive intermediates. For 1-Pentene, 5-bromo-4-methyl-, potential intermediates could include carbocations (in electrophilic additions) or radicals (in radical-initiated reactions). The structure of this compound, with a double bond and a bromine atom, allows for the formation of various intermediates. For instance, the addition of an electrophile to the double bond could lead to a secondary carbocation, which might then undergo rearrangement.

Advanced spectroscopic techniques, such as time-resolved spectroscopy, could be employed to directly observe these transient species. Computationally, the stability and structure of potential intermediates would be calculated to assess their viability in a proposed reaction mechanism. The presence of the methyl group at the 4-position would be predicted to have a significant influence on the stability of any adjacent carbocation or radical center through hyperconjugation.

Applications of 1 Pentene, 5 Bromo 4 Methyl in Complex Molecule Synthesis

Role as a Chiral Building Block

The primary significance of 1-Pentene, 5-bromo-4-methyl- in synthesis lies in its chirality. The methyl group at the C-4 position creates a stereogenic center, meaning the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Access to enantiomerically pure forms of this molecule would allow for the introduction of a defined stereocenter into a target molecule, a critical step in the synthesis of many biologically active compounds.

The utility of a chiral building block is largely dependent on the ability to selectively synthesize one enantiomer over the other. While specific methods for the asymmetric synthesis of 1-Pentene, 5-bromo-4-methyl- are not widely reported, several established strategies for the synthesis of chiral molecules could be applied. These include:

Asymmetric catalysis: The use of chiral catalysts to induce enantioselectivity in a key bond-forming reaction. For instance, a chiral ligand in a metal-catalyzed reaction could be employed to achieve asymmetric hydrogenation or other transformations. ethz.ch

Chiral pool synthesis: Starting from a readily available and enantiomerically pure natural product, such as a sugar or an amino acid, that already contains the desired stereochemistry. ethz.ch

Resolution: The separation of a racemic mixture of the two enantiomers. ethz.ch

The bifunctional nature of 1-Pentene, 5-bromo-4-methyl- allows for a variety of subsequent transformations. The terminal alkene can participate in reactions such as hydroboration-oxidation, epoxidation, and metathesis, while the primary bromide is a good leaving group for nucleophilic substitution reactions. sigmaaldrich.cn This dual reactivity, combined with the defined stereochemistry, makes it a versatile tool for asymmetric synthesis.

Table 1: Potential Synthetic Transformations of 1-Pentene, 5-bromo-4-methyl- as a Chiral Building Block

| Functional Group | Reaction Type | Potential Product |

| Terminal Alkene | Hydroboration-Oxidation | Chiral 5-bromo-4-methylpentan-1-ol |

| Terminal Alkene | Epoxidation | Chiral (R/S)-2-((R/S)-3-bromobutan-2-yl)oxirane |

| Primary Bromide | Nucleophilic Substitution | Introduction of various functional groups |

| Both | Grignard Formation and reaction with an electrophile | Elongation of the carbon chain with a new functional group |

Integration into Natural Product Synthesis Strategies

The synthesis of natural products often requires the assembly of complex carbon skeletons with precise stereochemical control. Chiral building blocks like 1-Pentene, 5-bromo-4-methyl- are hypothetically valuable in such endeavors. The five-carbon chain with a stereocenter and two distinct reactive sites could serve as a key fragment for the construction of various natural product scaffolds.

For instance, the homoallylic bromide moiety is a common precursor to homoallylic amines and alcohols, which are prevalent in many alkaloids and other biologically active natural products. orgsyn.orgyork.ac.uk The terminal alkene can be used to form new carbon-carbon bonds via cross-coupling reactions or to introduce oxygen-containing functional groups with stereocontrol.

While no specific total synthesis of a natural product explicitly reports the use of 1-Pentene, 5-bromo-4-methyl-, the general strategies employed in natural product synthesis highlight its potential. For example, in the synthesis of complex polyketides or terpenes, a fragment derived from this chiral building block could be incorporated to set a key stereocenter early in the synthetic sequence.

Contribution to the Synthesis of Pharmaceutical Precursors

The development of new pharmaceuticals is a major driver for innovation in synthetic organic chemistry. The structural features of 1-Pentene, 5-bromo-4-methyl- make it a plausible precursor for various pharmacologically relevant molecules. The ability to introduce a chiral methyl-substituted carbon chain is relevant for the synthesis of many drug candidates, where stereochemistry is often crucial for therapeutic activity and for reducing off-target effects.

The unmethylated analogue, 5-bromo-1-pentene (B141829), has been used in the synthesis of pharmaceutical intermediates. journals.co.zacas.orgchemicalbook.com For example, it is a starting material for the synthesis of DL-histrionicotoxin and fatty acids containing benzophenone. chemicalbook.comsigmaaldrich.com It is reasonable to assume that the chiral, methylated version could be employed in the synthesis of more complex and stereochemically defined analogues of such compounds.

The dual functionality of 1-Pentene, 5-bromo-4-methyl- would allow for its incorporation into a variety of molecular scaffolds. The bromide can be displaced by nitrogen, oxygen, or sulfur nucleophiles to introduce heterocycles or other functional groups common in pharmaceuticals. The alkene provides a handle for further elaboration of the carbon skeleton.

Table 2: Hypothetical Pharmaceutical Scaffolds Accessible from 1-Pentene, 5-bromo-4-methyl-

| Reaction Sequence | Resulting Scaffold | Potential Therapeutic Area |

| Nucleophilic substitution with a primary amine, followed by intramolecular cyclization | Chiral substituted piperidines | CNS disorders, oncology |

| Grignard formation and addition to an aldehyde, followed by etherification | Chiral ethers | Various |

| Alkene metathesis with a functionalized olefin | Complex acyclic or macrocyclic structures | Antibiotics, antivirals |

Development of Advanced Materials Precursors Utilizing 1-Pentene, 5-bromo-4-methyl-

The synthesis of advanced materials with tailored properties is another area where specifically functionalized monomers are of great interest. The polymerization of functionalized olefins is a common strategy for creating polymers with unique characteristics.

While there are no direct reports on the use of 1-Pentene, 5-bromo-4-methyl- in materials science, the related monomer 4-methyl-1-pentene (B8377) is the precursor to poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic with applications in medical devices and gas-permeable membranes. monash.edu The introduction of a bromo-functionalized and chiral co-monomer like 1-Pentene, 5-bromo-4-methyl- could potentially lead to new polymeric materials with modified properties.

For example, the bromine atom could serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups to alter the material's surface properties, thermal stability, or chemical resistance. The chirality of the monomer unit could also influence the polymer's microstructure and potentially lead to materials with unique optical or mechanical properties. The copolymerization of methyl acrylate (B77674) with 5-bromo-1-pentene has been reported, demonstrating the feasibility of incorporating bromo-functionalized pentene monomers into polymer chains. researchgate.net

Advanced Characterization Techniques for Reaction Monitoring and Product Elucidation in Research of 1 Pentene, 5 Bromo 4 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For the study of reactions involving 1-Pentene, 5-bromo-4-methyl-, both ¹H and ¹³C NMR would provide critical information about the molecular structure, connectivity, and the chemical environment of the atoms.

In a hypothetical ¹H NMR spectrum of 1-Pentene, 5-bromo-4-methyl-, distinct signals would be expected for the protons of the vinyl group, the methyl group, the methine proton, and the methylene (B1212753) protons adjacent to the bromine atom and the chiral center. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the terminal double bond would appear in the downfield region, typically between 4.5 and 6.0 ppm. oregonstate.edulibretexts.org The proton on the carbon bearing the methyl group (C4) would likely appear as a multiplet due to coupling with neighboring protons. The diastereotopic protons of the methylene group at C5 would be expected to show complex splitting patterns and distinct chemical shifts due to the adjacent chiral center at C4.

The following table represents hypothetical ¹H NMR data for 1-Pentene, 5-bromo-4-methyl-.

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (vinyl) | ~5.70-5.85 | ddd (doublet of doublets of doublets) | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 7 |

| H2 (vinyl, trans to alkyl) | ~4.95-5.10 | d (doublet) | J_trans ≈ 17 |

| H2 (vinyl, cis to alkyl) | ~4.90-5.05 | d (doublet) | J_cis ≈ 10 |

| H3 (allylic) | ~2.00-2.20 | m (multiplet) | |

| H4 (methine) | ~1.80-2.00 | m (multiplet) | |

| H5 (methylene) | ~3.30-3.50 | m (multiplet) | |

| CH₃ (methyl) | ~1.00-1.15 | d (doublet) | J ≈ 7 |

Note: This is a hypothetical data table based on known chemical shift ranges for similar structures.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the double bond would resonate at lower field (110-140 ppm), while the aliphatic carbons would appear at higher field. The carbon atom attached to the electronegative bromine atom would be shifted downfield compared to a similar, unsubstituted alkane.

Mass Spectrometry (MS) for Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the analysis of 1-Pentene, 5-bromo-4-methyl-, MS would be crucial for confirming the molecular weight and for gaining insights into its fragmentation patterns, which can aid in structural confirmation.

In an electron ionization (EI) mass spectrum, 1-Pentene, 5-bromo-4-methyl- would be expected to produce a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, resulting from the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 50.7% and 49.3%, respectively). youtube.com This would result in two peaks for the molecular ion (M⁺ and M+2) of almost equal intensity, separated by two mass units.

Fragmentation of the molecular ion would provide further structural information. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (M-Br)⁺ and cleavage of the carbon-carbon bonds. libretexts.orgchemguide.co.ukyoutube.com The fragmentation of 1-Pentene, 5-bromo-4-methyl- would likely lead to the formation of various carbocation fragments. The relative abundance of these fragment ions would depend on their stability.

Below is a table of hypothetical major fragment ions for 1-Pentene, 5-bromo-4-methyl-.

| m/z | Proposed Fragment Ion | Notes |

| 162/164 | [C₆H₁₁Br]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. |

| 83 | [C₆H₁₁]⁺ | Loss of a bromine radical (M-Br)⁺. |

| 69 | [C₅H₉]⁺ | Loss of a bromomethyl radical. |

| 55 | [C₄H₇]⁺ | Allylic carbocation, a common fragment for alkenes. |

| 41 | [C₃H₅]⁺ | Allylic carbocation. |

Note: This is a hypothetical data table. The exact fragmentation pattern would be determined by experimental analysis.

Chromatographic Techniques (HPLC, GC) for Reaction Progress Analysis

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for monitoring the progress of a chemical reaction. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be effectively utilized in the synthesis of 1-Pentene, 5-bromo-4-methyl-.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is particularly well-suited for the analysis of volatile compounds like 1-Pentene, 5-bromo-4-methyl-. A reaction mixture could be sampled at various time points, and the samples analyzed by GC to determine the relative concentrations of starting materials, intermediates, the desired product, and any byproducts. The choice of the stationary phase in the GC column is critical for achieving good separation of these components. A non-polar or mid-polarity column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted stationary phase, would likely be effective. vurup.sknih.gov

High-Performance Liquid Chromatography (HPLC) can also be employed, especially for less volatile starting materials or if derivatization is used. For the separation of positional isomers of halogenated compounds, reversed-phase HPLC is a common approach. rsc.orgchromforum.orgmtc-usa.comwelch-us.com A C18 or a phenyl-hexyl column could provide the necessary selectivity to separate 1-Pentene, 5-bromo-4-methyl- from other isomers that might be formed during the synthesis.

The following table outlines hypothetical chromatographic conditions for the analysis of a reaction mixture containing 1-Pentene, 5-bromo-4-methyl-.

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector |

| GC | 5% Phenyl Polydimethylsiloxane | Helium | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| HPLC | C18 (octadecylsilyl) | Acetonitrile/Water gradient | UV (at a low wavelength) or MS |

Note: These are hypothetical conditions and would require optimization for a specific reaction.

X-ray Crystallography of Derived Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov Since 1-Pentene, 5-bromo-4-methyl- is likely a liquid at room temperature, it would not be suitable for direct analysis by single-crystal X-ray diffraction. However, it is a common practice to convert a liquid compound into a solid derivative to facilitate crystallographic analysis.

For 1-Pentene, 5-bromo-4-methyl-, a suitable crystalline derivative could be synthesized. For example, the terminal double bond could be reacted to form a solid product, or the bromo- functionality could be used in a substitution reaction to introduce a group that promotes crystallization. Once suitable single crystals of the derivative are grown, they can be analyzed by X-ray diffraction. nih.govuzh.chrochester.edumsu.edu

The resulting crystallographic data would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would unambiguously confirm the connectivity and stereochemistry of the derived compound, and by extension, provide strong evidence for the structure of the parent molecule, 1-Pentene, 5-bromo-4-methyl-. The crystallographic information is often deposited in databases such as the Cambridge Structural Database (CSD) for small molecules.

Synthesis of Derivatives and Analogues of 1 Pentene, 5 Bromo 4 Methyl

Modification of the Alkene Moiety

The terminal double bond in 1-Pentene, 5-bromo-4-methyl- is susceptible to various electrophilic addition reactions. These reactions can be employed to introduce new functional groups at the 1- and 2-positions of the pentene chain, leading to a range of derivatives.

One of the most common transformations of an alkene is epoxidation. The reaction of 1-Pentene, 5-bromo-4-methyl- with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is predicted to yield the corresponding epoxide, 2-(3-bromo-2-methylpropyl)oxirane. This reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to the same side of the double bond.

Another key modification of the alkene moiety is dihydroxylation, which introduces two hydroxyl groups across the double bond. This can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). This reaction is expected to produce 5-bromo-4-methylpentane-1,2-diol with syn-stereochemistry, meaning both hydroxyl groups are added to the same face of the original double bond.

Table 1: Predicted Reactions Involving the Alkene Moiety of 1-Pentene, 5-bromo-4-methyl-

| Reaction | Reagent(s) | Predicted Product |

| Epoxidation | m-CPBA | 2-(3-bromo-2-methylpropyl)oxirane |

| Dihydroxylation | OsO₄, NMO | 5-bromo-4-methylpentane-1,2-diol |

Derivatization of the Bromo Substituent

The primary bromo substituent at the 5-position of 1-Pentene, 5-bromo-4-methyl- is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. The carbon-bromine bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles.

A common derivatization is the replacement of the bromine atom with an azide group (–N₃) through reaction with sodium azide (NaN₃). This reaction is anticipated to proceed via an Sₙ2 mechanism to yield 5-azido-4-methyl-1-pentene. The resulting azide can be further transformed, for example, into an amine via reduction.

Furthermore, the bromo substituent allows for the formation of an organometallic species, specifically a Grignard reagent. The reaction of 1-Pentene, 5-bromo-4-methyl- with magnesium metal in an ether solvent is expected to produce (4-methylpent-4-en-1-yl)magnesium bromide. This Grignard reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles, such as aldehydes, ketones, and carbon dioxide.

Table 2: Predicted Reactions at the Bromo Substituent of 1-Pentene, 5-bromo-4-methyl-

| Reaction | Reagent(s) | Predicted Product |

| Nucleophilic Substitution (Azide Formation) | Sodium Azide (NaN₃) | 5-azido-4-methyl-1-pentene |

| Grignard Reagent Formation | Magnesium (Mg) | (4-methylpent-4-en-1-yl)magnesium bromide |

Future Research Directions and Emerging Trends for 1 Pentene, 5 Bromo 4 Methyl

Sustainable Synthesis Methodologies

The chemical industry's shift towards greener manufacturing processes is a significant driver of innovation. For 1-Pentene, 5-bromo-4-methyl-, future research in sustainable synthesis is expected to focus on several key areas:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Renewable Feedstocks: Investigating the possibility of producing 1-Pentene, 5-bromo-4-methyl- or its precursors from renewable biological sources rather than petroleum-based feedstocks.

Energy Efficiency: Designing synthetic pathways that proceed under milder reaction conditions, such as lower temperatures and pressures, to reduce energy consumption. This could involve the use of highly active catalysts or alternative energy sources like microwave irradiation or sonication.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. This includes the exploration of reactions in water, supercritical fluids, or ionic liquids.

| Sustainable Approach | Potential Benefit for 1-Pentene, 5-bromo-4-methyl- Synthesis |

| High Atom Economy Reactions | Reduced waste generation and lower production costs. |

| Use of Renewable Feedstocks | Decreased reliance on fossil fuels and a smaller carbon footprint. |

| Energy-Efficient Synthesis | Lower energy consumption and reduced environmental impact. |

| Green Solvents and Reagents | Improved safety profile and reduced pollution. |

Catalyst Development for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of new catalysts will be crucial for unlocking the full potential of 1-Pentene, 5-bromo-4-methyl-. Key areas of future catalyst research include:

Transition Metal Catalysis: Designing novel transition metal complexes (e.g., based on palladium, copper, or nickel) that can selectively activate the different reactive sites of the molecule—the carbon-bromine bond and the carbon-carbon double bond. This will enable a wider range of cross-coupling and functionalization reactions.

Organocatalysis: Exploring the use of small organic molecules as catalysts to promote specific transformations of 1-Pentene, 5-bromo-4-methyl-. Organocatalysts can offer advantages in terms of cost, stability, and low toxicity.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions through the use of photocatalysts. This approach can enable unique transformations that are not accessible through traditional thermal methods and often proceeds under very mild conditions.

Nanocatalysis: Developing catalysts based on nanoparticles, which can exhibit high activity and selectivity due to their large surface area and unique electronic properties.

| Catalyst Type | Potential Application for 1-Pentene, 5-bromo-4-methyl- |

| Transition Metal Catalysts | Cross-coupling reactions, C-H activation, and addition reactions. |

| Organocatalysts | Asymmetric synthesis and functional group transformations. |

| Photoredox Catalysts | Radical reactions and challenging bond formations under mild conditions. |

| Nanocatalysts | Enhanced reaction rates and improved catalyst recyclability. |

Exploration of New Reaction Pathways and Applications

The unique combination of a terminal alkene and a primary alkyl bromide in 1-Pentene, 5-bromo-4-methyl- makes it a valuable substrate for exploring new reaction pathways and synthesizing novel molecules. Future research is likely to venture into:

Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot, where 1-Pentene, 5-bromo-4-methyl- undergoes a sequence of transformations to rapidly build molecular complexity. This improves efficiency by reducing the number of purification steps.

Polymer Chemistry: Utilizing 1-Pentene, 5-bromo-4-methyl- as a monomer or a functional comonomer in polymerization reactions to create new polymers with tailored properties. The bromo- and methyl- groups can be used to control the polymer's architecture and introduce specific functionalities.

Medicinal Chemistry and Agrochemicals: Employing 1-Pentene, 5-bromo-4-methyl- as a scaffold for the synthesis of new biologically active compounds. The different functional groups allow for the systematic modification of the molecular structure to optimize its interaction with biological targets.

Materials Science: Incorporating 1-Pentene, 5-bromo-4-methyl- into the synthesis of new materials, such as liquid crystals, organic light-emitting diodes (OLEDs), or functional surfaces.

Bio-inspired Transformations of 1-Pentene, 5-bromo-4-methyl-

Nature provides a rich source of inspiration for the development of new and highly selective chemical transformations. The application of bio-inspired approaches to 1-Pentene, 5-bromo-4-methyl- is an emerging area with significant potential:

Biocatalysis: Using isolated enzymes or whole microorganisms to catalyze specific reactions on 1-Pentene, 5-bromo-4-methyl-. Enzymes can offer unparalleled selectivity and operate under mild, environmentally friendly conditions. For instance, dehalogenases could be explored for selective removal of the bromine atom, or oxidoreductases for transformations of the double bond.

Biomimetic Catalysis: Designing synthetic catalysts that mimic the active sites of enzymes to achieve similar levels of activity and selectivity. This approach combines the efficiency of natural systems with the robustness and broader applicability of synthetic catalysts.

Chemoenzymatic Synthesis: Combining chemical and enzymatic steps to create more efficient and sustainable synthetic routes to complex molecules starting from 1-Pentene, 5-bromo-4-methyl-.

| Bio-inspired Approach | Potential Transformation of 1-Pentene, 5-bromo-4-methyl- |

| Biocatalysis with Enzymes | Highly selective functional group manipulations (e.g., dehalogenation, oxidation). |

| Biomimetic Catalysis | Enzyme-like reactivity with synthetic, recyclable catalysts. |

| Chemoenzymatic Synthesis | Efficient multi-step syntheses combining the best of chemical and biological methods. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-bromo-4-methyl-1-pentene, and how can purity be verified?

- Methodology : Allylic bromination of 4-methyl-1-pentene using N-bromosuccinimide (NBS) under radical initiation (e.g., UV light) is a plausible route. Alternatively, hydrobromination of 4-methyl-1-pentyne followed by stereoselective reduction could yield the target compound. Purity verification involves gas chromatography (GC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm regiochemistry and absence of diastereomers. Safety protocols for brominated compounds, such as inert atmosphere handling , should be prioritized.

Q. How do the spectroscopic signatures (NMR, IR) of 5-bromo-4-methyl-1-pentene differ from unsubstituted 1-pentene?

- Methodology : In IR spectroscopy, the C=C stretch (~1650 cm⁻¹) shifts due to electron-withdrawing bromine and electron-donating methyl groups. NMR analysis will show deshielded vinyl protons (δ 5.0–6.0 ppm) and distinct splitting patterns from coupling with adjacent substituents. The bromine atom induces characteristic splitting in H and C spectra, while the methyl group adds a triplet or quartet in DEPT-135 .

Q. What are the key safety considerations when handling 5-bromo-4-methyl-1-pentene in laboratory settings?

- Methodology : Follow GHS guidelines for brominated alkenes: use fume hoods, wear nitrile gloves, and avoid exposure to ignition sources due to flammability. Storage should be in amber bottles under nitrogen to prevent photodegradation or hydrolysis. Emergency protocols for skin/eye contact include immediate rinsing and medical evaluation .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reported thermal decomposition pathways of brominated alkenes like 5-bromo-4-methyl-1-pentene?

- Methodology : Conflicting data on bond dissociation energies (BDEs) may arise from experimental setups (e.g., shock tubes vs. flow reactors). Use laser flash photolysis or pulsed laser pyrolysis to measure BDEs of allylic C-Br and C-CH₃ bonds. Compare results with computational methods (DFT or CASSCF) to validate mechanisms. Literature values for 1-pentene’s allylic C-C BDE (~74–76 kcal/mol) provide a baseline for substituent effects.

Q. What catalytic systems are optimal for polymerization of 5-bromo-4-methyl-1-pentene, and how does steric hindrance influence activity?

- Methodology : Test metallocene catalysts (e.g., C₁-symmetric zirconocenes) under varying temperatures (10–70°C) and pressures. Steric bulk from bromine and methyl groups reduces catalyst accessibility, lowering polymerization rates. Compare activities with less hindered monomers (e.g., 1-pentene) using gel permeation chromatography (GPC) to analyze molecular weight distributions. Pre-catalyst activation with MAO (methylaluminoxane) improves ion-pair formation .

Q. How does co-adsorption with CO or alkynes alter the surface conformation of 5-bromo-4-methyl-1-pentene on catalytic substrates?

- Methodology : Employ C NMR relaxation studies on γ-Al₂O₃ surfaces to probe adsorption dynamics. Pre-adsorption of CO restricts alkyl chain mobility, increasing interaction between the bromine atom and surface sites. Contrast with co-adsorption of 2-butyne, which may compete for active sites and alter reaction selectivity in hydrodehalogenation .

Q. What experimental designs are critical for mapping oxidation pathways of 5-bromo-4-methyl-1-pentene in combustion environments?

- Methodology : Use a static reactor or shock tube to measure ignition delay times (600–900 K) at varying equivalence ratios (0.5–1.5). Speciation via GC-MS identifies intermediates like brominated aldehydes or ketones. Validate mechanisms against existing 1-pentene oxidation models , incorporating halogen-specific reactions (e.g., HBr formation) into kinetic networks.

Data Contradiction Analysis

Q. How to address discrepancies in reported flammability limits or combustion byproducts of halogenated alkenes?

- Methodology : Replicate studies using standardized ASTM methods (e.g., ASTM E681 for flammability). Variables like impurity levels (e.g., residual solvents) or detector sensitivity in GC-MS can skew results. Cross-reference with computational combustion models (ReaxFF MD) to identify overlooked pathways, such as Br radical chain reactions.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.